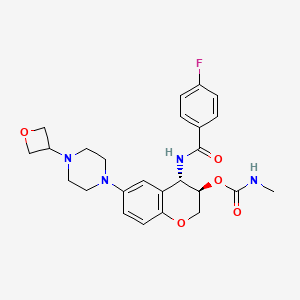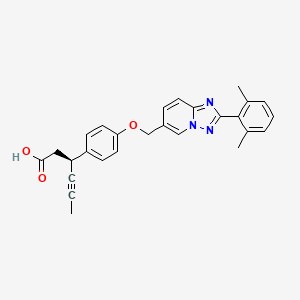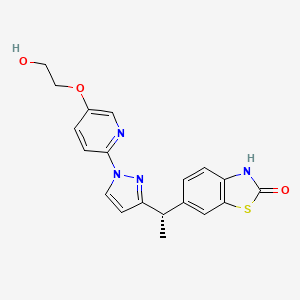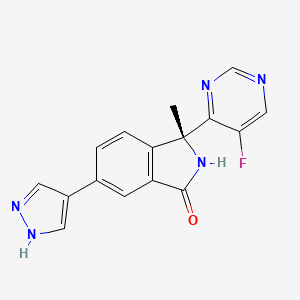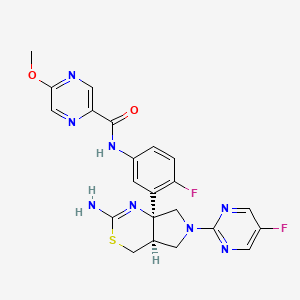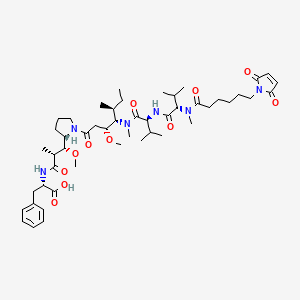
Mafodotin
Overview
Description
“Mafodotin” refers to a component of certain antibody-drug conjugates (ADCs) used in cancer treatment . It’s often attached to a monoclonal antibody that targets a specific protein on cancer cells. The this compound part of the ADC is a cytotoxic agent, specifically monomethyl auristatin F (MMAF), which can kill the cancer cells once the ADC has bound to them .
Synthesis Analysis
The synthesis of this compound involves conjugating the cytotoxic agent MMAF to a monoclonal antibody. This is achieved through a protease-resistant maleimidocaproyl linker . The ADC is developed using specific technologies licensed from various companies .
Molecular Structure Analysis
This compound, or MMAF, is a synthetic antineoplastic agent. It’s a potent cytotoxin that inhibits cell division by blocking the polymerization of tubulin . The exact molecular structure of this compound can be found in various chemical databases .
Chemical Reactions Analysis
Once the ADC is internalized by the cancer cell, the this compound (MMAF) part binds to tubulin and inhibits its polymerization . This results in G2/M phase arrest and subsequent apoptosis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on the specific ADC it’s part of. For example, belantamab this compound, an ADC used to treat multiple myeloma, has specific storage requirements to maintain its stability .
Scientific Research Applications
Treatment of Multiple Myeloma
Belantamab Mafodotin has shown effectiveness in treating relapsed or refractory multiple myeloma. In the DREAMM-2 study, it demonstrated significant anti-myeloma activity with a manageable safety profile in heavily pretreated patients (Lonial et al., 2019).
Population Pharmacokinetic Modeling
An integrated population pharmacokinetic model was developed for Depatuxizumab this compound, another variant of this compound, to treat tumors expressing epidermal growth factor receptor (EGFR) (Mittapalli et al., 2019).
Efficacy in B-Lineage Non-Hodgkin Lymphoma
Denintuzumab this compound showed encouraging activity with durable responses in heavily pretreated patients with B-cell non-Hodgkin lymphoma in a phase 1 study (Moskowitz et al., 2015).
First Approval for Multiple Myeloma
Belantamab this compound received its first approval in 2020 for the treatment of relapsed or refractory multiple myeloma, based on promising results from the multinational DREAMM-2 trial (Markham, 2020).
Preclinical Activity Against Pediatric Acute Lymphoblastic Leukemia
Denintuzumab this compound exhibited preclinical activity against pediatric acute lymphoblastic leukemia, suggesting potential for broader therapeutic applications (Jones et al., 2019).
Real-World Experience in Multiple Myeloma
A study assessing belantamab this compound in a real-world setting found similar efficacy and toxicity profiles compared to clinical trial subjects, reinforcing its utility in treating multiple myeloma (Hultcrantz et al., 2021).
Exposure-Response Analyses for Dose Selection
Exposure-response analyses were conducted to support the dose selection of belantamab this compound, finding a strong association between safety endpoints and drug exposure (Ferron-Brady et al., 2021).
Combination with Novel Agents
Belantamab this compound has been evaluated in combination with novel agents for enhanced efficacy in relapsed/refractory multiple myeloma (Nooka et al., 2021).
Management of Associated Keratopathy
The use of rigid gas-permeable corneal contact lenses has been suggested as a potential treatment for the keratopathy associated with belantamab this compound therapy (Keye et al., 2023).
Monoclonal Antibodies and Antibody Drug Conjugates in Multiple Myeloma
The incorporation of monoclonal antibodies, including belantamab this compound, into standard-of-care regimens has markedly improved the prognosis of myeloma patients (Radocha et al., 2021).
Mechanism of Action
Target of Action
Mafodotin, also known as Belantamab this compound, is an afucosylated monoclonal antibody that primarily targets the B-cell maturation antigen (BCMA) on the surface of malignant plasma cells . BCMA is highly expressed on the plasma cell surface, making it a promising target for therapeutic strategies .
Mode of Action
This compound interacts with its target, BCMA, through a multimodal mechanism of action. Upon administration, the anti-BCMA antibody moiety selectively binds to BCMA on tumor cell surfaces . Once internalized, the cytotoxic agent monomethyl auristatin F (MMAF) is released . MMAF inhibits microtubule polymerization, leading to cell cycle arrest and inducing tumor cell apoptosis . Additionally, the afucosylation of the Fc region of the monoclonal antibody enhances binding to the Fc region, which enhances antibody-dependent cellular cytotoxicity and phagocytosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the disruption of microtubule dynamics. MMAF, the cytotoxic agent linked to the antibody, binds to tubulin and inhibits its polymerization . This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in the tumor cells .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in clinical trials. The drug is administered intravenously, and its clearance is time-varying . Although the pharmacokinetic profiles varied among patients, individual exposures overlapped with previous results in Western populations . More detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) properties, are needed to fully understand the bioavailability and systemic effects of this compound.
Result of Action
The primary result of this compound’s action is the induction of apoptosis in tumor cells. By disrupting microtubule dynamics and causing cell cycle arrest, this compound leads to the death of BCMA-expressing multiple myeloma cells . In addition to direct cell killing, this compound also enhances immune effector cell-dependent mechanisms of action, such as antibody-dependent cellular cytotoxicity and phagocytosis .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, patient characteristics such as age, renal function, and cytogenetic risk can impact the drug’s effectiveness and tolerability . Additionally, the number of prior lines of therapy and the patient’s exposure to other treatments can also affect the response to this compound
Safety and Hazards
Mafodotin-containing ADCs have been associated with various side effects. For example, belantamab this compound has been associated with keratopathy (changes to the cornea) and reduced visual acuity . Other side effects can include thrombocytopenia (low platelet count), anemia, and various ocular events .
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76N6O11/c1-12-32(6)44(37(65-10)29-41(59)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)38(56)23-17-14-18-26-55-39(57)24-25-40(55)58/h13,15-16,20-21,24-25,30-33,35-37,42-45H,12,14,17-19,22-23,26-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32-,33+,35-,36-,37+,42-,43-,44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFNVPGICPYLJV-YTVPMEHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863971-19-1 | |
| Record name | Mafodotin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863971191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 863971-19-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAFODOTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O19V2N6W9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of mafodotin?
A1: this compound (monomethyl auristatin F, MMAF) is a microtubule inhibitor. It exerts its cytotoxic effect by binding to microtubules, disrupting microtubule polymerization and dynamics, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
Q2: How does this compound differ from traditional chemotherapy agents that target microtubules?
A2: this compound is typically conjugated to a monoclonal antibody, forming an antibody-drug conjugate (ADC). This conjugation allows for targeted delivery of this compound to specific cells, minimizing off-target toxicity.
Q3: Can you elaborate on the targeted delivery of this compound via antibody-drug conjugates (ADCs)?
A3: ADCs like belantamab this compound utilize a specific antibody to recognize and bind to a protein highly expressed on the surface of target cells. For instance, belantamab targets B-cell maturation antigen (BCMA), prevalent on multiple myeloma cells [, , ]. This binding triggers internalization of the ADC, releasing this compound inside the targeted cell and leading to cell death [, , ].
Q4: What is known about the structure of this compound?
A4: While the provided research articles don't delve into the specific spectroscopic data of this compound, they highlight its structure as a synthetic molecule composed of a monomethyl auristatin F (MMAF) payload linked to a monoclonal antibody through a protease-resistant maleimidocaproyl linker [, , ]. This linker is crucial for maintaining stability and ensuring the release of active this compound specifically within target cells [].
Q5: What types of cancers are currently being investigated as potential targets for this compound-based ADCs?
A5: this compound-based ADCs are being investigated in various hematologic malignancies. Belantamab this compound has demonstrated efficacy in treating relapsed/refractory multiple myeloma (RRMM) [, , , , , , , ]. Denintuzumab this compound, another ADC utilizing this compound, is being explored for B-cell non-Hodgkin lymphoma and B-cell acute lymphoblastic leukemia [, ].
Q6: How is the efficacy of this compound-based ADCs evaluated in preclinical and clinical settings?
A6: In preclinical studies, in vitro assays assess the cytotoxic activity of this compound-based ADCs against various cancer cell lines [, , , ]. In vivo efficacy is evaluated using xenograft mouse models, where the growth inhibition of human tumor cells in mice treated with the ADC is measured [, ]. Clinical trials, on the other hand, primarily evaluate the overall response rate, progression-free survival, and overall survival in patients receiving the ADC [, , , , , , , , , ].
Q7: What are the key findings regarding the efficacy of belantamab this compound in treating RRMM?
A7: Clinical trials have shown that single-agent belantamab this compound achieves clinically meaningful responses in heavily pretreated RRMM patients [, , , , , , ]. The DREAMM-2 trial demonstrated an overall response rate of 32% in patients receiving 2.5 mg/kg of belantamab this compound every 3 weeks [, , ]. Importantly, responses were found to be durable, with a median duration of response of 11 months [, ].
Q8: What are the main safety concerns associated with this compound-based ADCs?
A8: The primary safety concern associated with this compound-based ADCs is ocular toxicity [, , , , , , , , , ]. This often manifests as keratopathy, characterized by corneal epithelial changes like superficial punctate keratopathy or microcyst-like formations [, , ]. Other ocular side effects include blurred vision, dry eye, and decreased visual acuity [, , , ].
Q9: How is ocular toxicity managed in patients receiving this compound-based therapy?
A9: Management of ocular toxicity primarily involves dose modifications, including treatment delays and dose reductions [, , , , ]. Topical steroids and lubricating eye drops are also employed to alleviate symptoms and promote healing [, ]. Importantly, most patients experiencing ocular toxicity recover on treatment with appropriate management [, , ].
Q10: Are there any ongoing efforts to mitigate ocular toxicity associated with this compound-based ADCs?
A10: Yes, research is exploring strategies to mitigate ocular toxicity. The DREAMM-14 trial, for instance, is investigating alternative dosing regimens and schedules of belantamab this compound to minimize corneal events without compromising efficacy [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



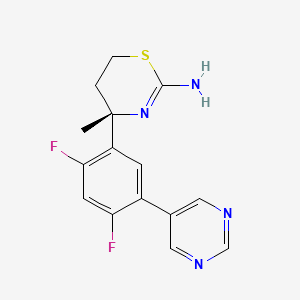
![(1r,2s,4r,5r,6r)-2-Amino-4-(1h-1,2,4-Triazol-3-Ylsulfanyl)bicyclo[3.1.0]hexane-2,6-Dicarboxylic Acid](/img/structure/B608721.png)
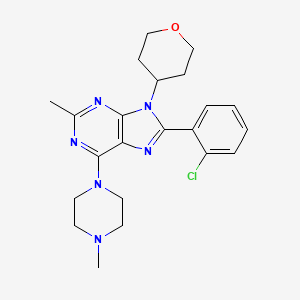

![4-[5-(3,5-Ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid](/img/structure/B608730.png)
